7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family. It features a bromine atom at the seventh position and an isopropyl group at the first position of the imidazo ring. This compound is characterized by its unique structure, which combines both imidazole and pyridine functionalities, making it of significant interest in medicinal chemistry and pharmacology.
The chemical reactivity of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine can be attributed to its functional groups. The imidazo and pyridine rings can undergo various transformations, including:
7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine has shown promising biological activities. Studies indicate that compounds within this class exhibit:
The synthesis of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine typically involves several steps:
These methods allow for the efficient production of the compound with varying yields depending on reaction conditions and starting materials.
7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine has several potential applications:
Interaction studies involving 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine often focus on its binding affinity to biological targets. Notable interactions include:
Several compounds share structural similarities with 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine. Here are some notable examples:
Compound Name | CAS Number | Structural Features | Similarity |
---|---|---|---|
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine | 90993-26-3 | Methyl group instead of isopropyl | 0.77 |
6-Chloro-1H-imidazo[4,5-c]pyridine | 2589-11-9 | Chlorine substitution at position six | 0.69 |
2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine | 113270-73-8 | Bromophenyl substituent at position two | 0.71 |
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | 1044772-00-0 | Phenyl substitution at position two | 0.77 |
Uniqueness: The presence of an isopropyl group distinguishes 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine from other derivatives, potentially influencing its biological activity and physicochemical properties.
This detailed overview highlights the significance of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine in chemical research and its potential applications in various fields.
The imidazo[4,5-c]pyridine scaffold is typically constructed via condensation reactions between pyridine-3,4-diamine derivatives and carbonyl-containing reagents. A prominent method involves the reaction of 3,4-diaminopyridine 56 with triethyl orthoformate under Ytterbium triflate (Yb(OTf)~3~) catalysis, yielding imidazo[4,5-c]pyridine 57 in up to 99% efficiency. Microwave-assisted cyclization at 180°C with silicon tetrachloride (SiCl~4~) further accelerates this process, reducing reaction times to 10 minutes. Alternative approaches employ reductive cyclization: 2-nitro-3-aminopyridine reacts with aldehydes using sodium dithionite (Na~2~S~2~O~4~) to form the core structure.
Table 1: Cyclocondensation Methods for Imidazo[4,5-c]pyridine Synthesis
Achieving regioselective bromination at the 7-position demands strategic substrate design. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective bromination when the imidazo[4,5-c]pyridine core is pre-functionalized with directing groups such as methoxy or tert-butoxycarbonyl (Boc). Alternatively, electrophilic bromination with N-bromosuccinimide (NBS) in acetonitrile at 25°C selectively targets the 7-position, particularly when the 1-position is protected with a temporary isopropyl group. Recent studies demonstrate that palladium-catalyzed C–H activation using Pd(OAc)~2~ and BrettPhos ligand achieves bromination with >90% regioselectivity.
The introduction of the isopropyl group at the 1-position is achieved via nucleophilic alkylation. Treatment of the imidazo[4,5-c]pyridine nitrogen with isopropyl bromide in the presence of potassium carbonate (K~2~CO~3~) in dimethylformamide (DMF) at 60°C affords the N-isopropyl derivative in 75–85% yield. To prevent over-alkylation, temporary protection of reactive sites (e.g., bromine at the 7-position) using trimethylsilyl (TMS) groups is critical. Deprotection with tetrabutylammonium fluoride (TBAF) restores the bromine functionality without compromising the isopropyl group.
Solid-phase synthesis enables rapid diversification of imidazo[4,5-c]pyridine derivatives. Wang resin-bound 2-aminonicotinate undergoes sequential reactions with α-haloketones to form the imidazo[4,5-c]pyridine core, followed by on-resin bromination using NBS. The isopropyl group is introduced via alkylation with isopropyl iodide before cleavage from the resin using trifluoroacetic acid (TFA). This method supports parallel synthesis, yielding libraries of 50–100 analogs with an average purity of >90%.
Table 2: Solid-Phase Synthesis Parameters
Step | Reagent | Conditions | Yield (%) |
---|---|---|---|
Core Formation | α-Bromoketones | DMF, 80°C, 12h | 65–75 |
Bromination | NBS | CH~3~CN, 25°C, 6h | 80–90 |
Alkylation | Isopropyl iodide | K~2~CO~3~, DMF, 60°C | 70–85 |
Cleavage | TFA/DCM (1:1) | RT, 2h | 95–98 |